4,5-Difluoro-2-nitrobenzenesulfonamide: A Technical Guide to Physicochemical Profiling and Synthetic Applications
4,5-Difluoro-2-nitrobenzenesulfonamide: A Technical Guide to Physicochemical Profiling and Synthetic Applications
Executive Summary
4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2) is a highly functionalized, electron-deficient aromatic building block of significant interest in medicinal chemistry and materials science[1]. The molecule features three distinct, orthogonally reactive functional groups on a single benzene scaffold: a sulfonamide group, a nitro group, and two vicinal fluorine atoms. This unique substitution pattern allows researchers to execute highly regioselective nucleophilic aromatic substitutions (SNAr), controlled reductions, and selective nitrogen alkylations. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for drug development applications.
Physicochemical Profiling
Understanding the fundamental properties of 4,5-Difluoro-2-nitrobenzenesulfonamide is critical for solvent selection, reaction optimization, and purification workflows. The synergistic electron-withdrawing effects of the nitro, sulfonamide, and fluoro groups significantly impact the molecule's electronic distribution and the acidity of the sulfonamide proton.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 4,5-Difluoro-2-nitrobenzenesulfonamide |
| CAS Registry Number | 1803870-61-2[1] |
| Molecular Formula | C6H4F2N2O4S[2] |
| Molecular Weight | 238.17 g/mol [1] |
| Physical State | Crystalline solid (predicted based on structural analogs) |
| SMILES String | O=S(C1=CC(F)=C(F)C=C1=O)(N)=O[2] |
| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, EtOAc); sparingly soluble in H2O[3]. |
| Estimated pKa (Sulfonamide) | ~ 8.0 - 9.0 (Highly acidic due to strong EWG effects) |
Mechanistic Reactivity and Orthogonal Functionalization
The synthetic utility of 4,5-Difluoro-2-nitrobenzenesulfonamide lies in its predictable, orthogonal reactivity. The causal logic behind its behavior in various reaction conditions is governed by the relative electronic pull of its substituents.
Pillar 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing nature of both the nitro and sulfonamide groups[4]. However, regioselectivity is dictated by the relative strength of these directing groups. The nitro group is a more potent electron-withdrawing group (via both inductive and resonance effects) than the sulfonamide group. Consequently, the Meisenheimer intermediate formed by nucleophilic attack at the C5 position (para to the nitro group) is significantly more stabilized than attack at the C4 position (para to the sulfonamide). This leads to highly regioselective substitution at C5 by amines, thiols, or alkoxides[5].
Pillar 2: Controlled Nitro Reduction
Reduction of the nitro group to an aniline is a critical transformation for utilizing this building block in heterocyclic synthesis. While catalytic hydrogenation (Pd/C, H2) is standard, the presence of aryl fluorines can sometimes lead to competitive hydrodefluorination. Therefore, mild chemical reductants such as sodium dithionite (Na2S2O4) are often preferred. Dithionite enables a controlled reduction that preserves the carbon-fluorine bonds[3].
Pillar 3: Sulfonamide N-Alkylation
The 2-nitrobenzenesulfonyl (nosyl) moiety is a well-established activating group. The high acidity of the sulfonamide nitrogen allows for facile deprotonation by weak bases (e.g., K2CO3), enabling efficient N-alkylation with alkyl halides or via Mitsunobu conditions (using alcohols, DEAD, and PPh3)[6],[7].
Fig 1. Core synthetic divergence of 4,5-Difluoro-2-nitrobenzenesulfonamide.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation steps to ensure high fidelity and yield during execution.
Protocol A: Regioselective SNAr with Secondary Amines
This protocol describes the selective substitution of the C5 fluorine with a secondary amine (e.g., piperidine), an approach widely used in the synthesis of CDK4/6 inhibitors[5].
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Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).
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Base Addition: Add anhydrous K2CO3 (2.0 equiv) to the stirring solution. The weak base ensures the sulfonamide proton is scavenged without causing unwanted side reactions.
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Nucleophile Addition: Add the secondary amine (e.g., piperidine, 1.1 equiv) dropwise at room temperature.
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Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction via LC-MS or TLC. Self-Validation: The SNAr reaction typically induces a distinct color change (often deep yellow/orange) due to the formation of the highly conjugated product.
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Quench & Extraction: Upon complete consumption of the starting material (typically 2-4 hours), cool the mixture to room temperature and quench with ice-cold water. Extract the aqueous layer with EtOAc (3x).
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Purification Workup: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and brine (to remove DMF)[7]. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Protocol B: Dithionite-Mediated Tandem Reduction and Cyclization
This one-pot protocol reduces the nitro group and immediately traps the resulting aniline with an aldehyde to form a benzothiadiazine-1,1-dioxide scaffold[3].
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Reagent Assembly: Charge an oven-dried screw-cap vial with 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 equiv), the desired aldehyde (1.5 equiv), and Na2S2O4 (3.5 equiv).
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Solvent Addition: Add a solvent mixture of DMF:H2O (5:1 ratio, 0.5 M concentration). The water is critical to solubilize the sodium dithionite, while DMF dissolves the organic precursors[3].
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Thermal Annulation: Seal the vial and stir the mixture at 90 °C for 12–16 hours. Causality: The dithionite selectively reduces the nitro group to an amine without defluorination. The nascent amine undergoes in situ condensation with the aldehyde to form an imine, which is subsequently trapped by the sulfonamide nitrogen via intramolecular cyclization.
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Workup: Cool the reaction to room temperature, dilute with cold water, and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na2SO4, and purify via silica gel chromatography.
Fig 2. One-pot tandem reductive annulation to form benzothiadiazine-1,1-dioxides.
Applications in Drug Development
The strategic incorporation of fluorine atoms into organic molecules significantly alters their physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and target binding affinity[4].
4,5-Difluoro-2-nitrobenzenesulfonamide serves as a critical precursor in several advanced therapeutic arenas:
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Kinase Inhibitors: Difluoronitrobenzene derivatives are fundamental starting materials in the synthesis of selective cyclin-dependent kinase (CDK) inhibitors. For instance, the SNAr functionalization of fluorinated nitrobenzenes is a key step in the industrial synthesis of oncology drugs like Ribociclib and Palbociclib[5].
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Benzothiadiazine Pharmacophores: The tandem reduction/cyclization of this compound yields fluorinated 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides[3]. This heterocyclic core is a privileged scaffold found in numerous antihypertensive agents, diuretics, and positive allosteric modulators of AMPA receptors.
References
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Screening Compounds P41620 | EvitaChem - evitachem.com - 1
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CAS:1803870-61-2, 4,5-Difluoro-2-nitrobenzenesulfonamide - bidepharm.com - 2
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1,3-Difluoro-2-nitrosobenzene | 29270-54-0 | Benchchem - benchchem.com - 4
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Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - nih.gov - 5
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Efficient Synthesis of Medium-Sized Cyclic Amines by Means of 2-Nitrobenzenesulfonamide - thieme-connect.com - 6
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Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines - benchchem.com - 7
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Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides - acs.org - 3
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